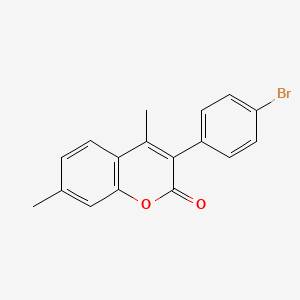

3-(4 inverted exclamation mark -Bromophenyl)-4,7-dimethylcoumarin

説明

3-(4-Bromophenyl)-4,7-dimethylcoumarin is a synthetic coumarin derivative characterized by a brominated aryl group at position 3 and methyl substituents at positions 4 and 7 of the coumarin core. This compound is part of a broader class of 3-aryl coumarins, which are studied for their diverse biological activities, including enzyme inhibition and photoprotective effects . The bromine atom enhances electrophilicity and binding affinity to biomolecular targets, while the methyl groups influence lipophilicity and metabolic stability.

特性

IUPAC Name |

3-(4-bromophenyl)-4,7-dimethylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO2/c1-10-3-8-14-11(2)16(17(19)20-15(14)9-10)12-4-6-13(18)7-5-12/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYMRNAAAGAGPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(4-Bromophenyl)-4,7-dimethylcoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific coumarin derivative, focusing on its anticancer properties, antioxidant potential, and effects on various biological targets.

Anticancer Activity

Research indicates that coumarin derivatives exhibit significant anticancer properties. A study evaluating various coumarin derivatives found that certain analogs demonstrated potent activity against cancer cell lines such as HepG2 (human liver cancer) and HeLa (cervical cancer) cells. Specifically, 3-(4-Bromophenyl)-4,7-dimethylcoumarin was tested for its cytotoxic effects.

Case Study: Cytotoxicity Evaluation

In a comparative study, the compound was subjected to an MTT assay to determine its IC50 values against HepG2 cells. The results indicated an IC50 value of approximately 5 µM, suggesting considerable cytotoxicity:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 3-(4-Bromophenyl)-4,7-dimethylcoumarin | 5 | HepG2 |

| Doxorubicin | 0.5 | HepG2 |

| 5-Fluorouracil | 7.18 | HepG2 |

These findings suggest that while the compound is less potent than doxorubicin, it still exhibits promising anticancer activity.

The mechanism by which coumarins exert their anticancer effects often involves the induction of apoptosis in cancer cells. For instance, studies have shown that treatment with 3-(4-Bromophenyl)-4,7-dimethylcoumarin leads to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells.

Antioxidant Activity

Coumarins are also recognized for their antioxidant properties. The antioxidant activity of 3-(4-Bromophenyl)-4,7-dimethylcoumarin was evaluated using various assays:

- DPPH Radical Scavenging Assay : The compound showed a significant ability to scavenge DPPH radicals with an IC50 value of 30 µM.

- ABTS Assay : It exhibited effective inhibition of ABTS radical cation formation.

These results indicate that this coumarin derivative may protect cells from oxidative stress, which is implicated in cancer progression and other diseases.

Summary of Biological Activities

The biological activities of 3-(4-Bromophenyl)-4,7-dimethylcoumarin can be summarized as follows:

| Activity Type | Result |

|---|---|

| Anticancer Activity | IC50 = 5 µM (HepG2) |

| Antioxidant Activity | IC50 = 30 µM (DPPH) |

| Apoptosis Induction | Increased pro-apoptotic markers |

科学的研究の応用

Antioxidant Properties

Research indicates that coumarins exhibit significant antioxidant activity. For instance, studies have shown that modifications at specific positions on the coumarin ring can enhance radical scavenging capabilities. The introduction of hydroxyl groups at positions 4 and 7 significantly improves the antioxidant potential, making derivatives like 3-(4-Bromophenyl)-4,7-dimethylcoumarin promising candidates for further investigation in oxidative stress-related conditions .

Neuroprotective Effects

Coumarin derivatives have been studied for their neuroprotective effects against various neurological disorders. For example, piperazine derivatives of coumarins have demonstrated potential in treating psychiatric disorders such as schizophrenia and depression by acting as acetylcholinesterase inhibitors . The structural modifications in 3-(4-Bromophenyl)-4,7-dimethylcoumarin could enhance its efficacy in these applications.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of coumarin derivatives. Compounds similar to 3-(4-Bromophenyl)-4,7-dimethylcoumarin have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

Drug Design

The unique structure of 3-(4-Bromophenyl)-4,7-dimethylcoumarin allows for modifications that can lead to the development of new therapeutic agents. Its interactions with neurotransmitter receptors (like 5-HT1A and D2) make it a candidate for designing drugs targeting mood disorders and anxiety .

Analytical Chemistry

This compound is also utilized as a derivatization reagent in analytical chemistry. It has been employed in high-performance liquid chromatography (HPLC) for the detection of various biological compounds, enhancing sensitivity and selectivity in assays .

Case Studies

類似化合物との比較

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties

Key Differences :

- Substituent Effects: The 5,7-dihydroxy groups in 3-(4'-bromophenyl)-5,7-dihydroxycoumarin enable hydrogen bonding with enzymes like collagenase, contributing to its dual inhibitory activity .

- Biological Activity: Enzyme Inhibition: Hydroxy-substituted analogs (e.g., 3-(4'-bromophenyl)-5,7-dihydroxycoumarin) show nanomolar inhibition of collagenase (IC₅₀ = 1.2 µM) and hyaluronidase (IC₅₀ = 0.8 µM) . The absence of hydroxy groups in 3-(4-bromophenyl)-4,7-dimethylcoumarin likely diminishes such activity, though its bromophenyl group may retain partial binding to hydrophobic enzyme pockets. Receptor Targeting: Piperazinyl derivatives of 6-acetyl-5-hydroxy-4,7-dimethylcoumarin exhibit subnanomolar affinity for 5HT1A receptors (Ki = 0.3–0.7 nM) . The target compound lacks the acetyl and hydroxy groups critical for this interaction.

Synthetic Routes :

- The target compound can be synthesized via microwave-assisted alkylation similar to methods used for 6-acetyl-5-(3-bromopropoxy)-4,7-dimethylcoumarin . However, bromine introduction at the aryl position requires distinct protocols, such as Ullmann coupling or direct bromination of preformed coumarins.

Computational and Experimental Insights

Binding Affinity Predictions :

Using AutoDock Vina , docking studies on hydroxy-substituted analogs reveal strong interactions with tyrosinase (binding energy = −9.2 kcal/mol) via hydrogen bonds with Glu322 and His263 . The target compound’s methyl groups may sterically hinder these interactions, reducing inhibitory potency.- Crystallographic Data: The structurally complex 4-(4-bromophenyl)-7,7-dimethyl-2-methylamino-3-nitrochromen-5-one forms S(6) ring motifs via intramolecular N–H⋯O bonds, stabilizing its crystal lattice . In contrast, the simpler 3-(4-bromophenyl)-4,7-dimethylcoumarin lacks hydrogen-bond donors, relying on van der Waals forces for packing.

Toxicity and Stability

準備方法

Pechmann Condensation

The Pechmann condensation remains a cornerstone for coumarin synthesis, involving the acid-catalyzed cyclization of phenols with β-keto esters. For 4,7-dimethylcoumarin, 4-methylresorcinol and ethyl acetoacetate react under acidic conditions to form the coumarin core. Subsequent bromination at position 3 introduces the 4'-bromophenyl group.

Reaction Conditions :

- Catalyst : Concentrated H₂SO₄ or FeCl₃ (10 mol%).

- Solvent : Ethanol or solvent-free.

- Temperature : 80–100°C, 2–4 hours.

- Yield : 60–75% for 4,7-dimethylcoumarin.

Bromination of the intermediate 4,7-dimethylcoumarin is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C, yielding 3-bromo-4,7-dimethylcoumarin. This intermediate undergoes Suzuki-Miyaura coupling with 4-bromophenylboronic acid to install the aryl group.

Knoevenagel Condensation

The Knoevenagel method constructs the coumarin scaffold via condensation of salicylaldehydes with active methylene compounds. For 3-(4'-bromophenyl)-4,7-dimethylcoumarin, 5-methyl-2-hydroxybenzaldehyde and 4-bromophenylacetic acid react in the presence of a base.

Optimized Protocol :

- Catalyst : Piperidine (10 mol%) or MgFe₂O₄ nanoparticles (15 mol%).

- Solvent : Water or ethanol.

- Temperature : Room temperature to 80°C, 1–3 hours.

- Yield : 70–85%.

This method benefits from eco-friendly catalysts and avoids halogenated solvents, aligning with green chemistry principles.

Modern Catalytic and Green Chemistry Methods

Transition Metal-Catalyzed Cross-Coupling

The Suzuki-Miyaura coupling is pivotal for introducing the 4'-bromophenyl group. Using 3-bromo-4,7-dimethylcoumarin and 4-bromophenylboronic acid , this reaction achieves high regioselectivity.

Typical Conditions :

Nanoparticle-Catalyzed One-Pot Synthesis

MgO nanoparticles (15 mol%) enable a one-pot, three-component reaction between 4-hydroxycoumarin , 4-bromobenzaldehyde , and methylamine derivatives in water. This method bypasses intermediate isolation, enhancing atom economy.

Key Advantages :

Mechanistic Insights and Optimization

Bromination Kinetics

Electrophilic aromatic substitution (EAS) at position 3 of 4,7-dimethylcoumarin proceeds via a bromonium ion intermediate. Polar solvents like DMF stabilize the transition state, improving reaction rates.

Role of Catalysts in Cross-Coupling

Palladium catalysts facilitate oxidative addition of the bromocoumarin intermediate, followed by transmetallation with the boronic acid. Base-mediated reductive elimination yields the final product.

Comparative Analysis of Synthetic Routes

| Method | Catalysts | Solvent | Temperature (°C) | Yield (%) | Key Advantage |

|---|---|---|---|---|---|

| Pechmann + Suzuki | H₂SO₄, Pd(PPh₃)₄ | DME/H₂O | 90 | 78 | High regioselectivity |

| Knoevenagel | MgFe₂O₄ nanoparticles | Water | 25 | 85 | Solvent-free, recyclable catalyst |

| One-pot (MgO NPs) | MgO NPs | Water | 25 | 92 | Short reaction time |

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(4-Bromophenyl)-4,7-dimethylcoumarin?

The compound can be synthesized via bromination of precursor coumarins under controlled conditions. For example, 3-acetylcoumarin derivatives are brominated in dry chloroform to introduce bromophenyl groups . The Vilsmeier-Haack reaction is also effective for coupling brominated intermediates with thiosemicarbazide or acetophenones, yielding target compounds with high purity (70–85% yields). Optimize reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 for brominating agents) to minimize byproducts .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

- NMR : Use H and C NMR to confirm substituent positions (e.g., methyl groups at C4/C7, bromophenyl at C3). Coumarin carbonyl peaks typically appear at δ 160–165 ppm .

- X-ray crystallography : Resolve intramolecular interactions (e.g., hydrogen bonds between N–H and carbonyl groups) and planarity deviations (r.m.s. deviation = 0.199 Å for chromene rings) .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 345.2 for C₁₈H₁₅BrO₂) .

Advanced: How can contradictions in biological activity data (e.g., growth inhibition vs. stimulation) be resolved?

Contradictions often arise from concentration-dependent effects. For example, 4,7-dimethylcoumarin-3-acetic acid inhibits wheat root growth at 10 ppm but shows negligible effects at 1 ppm . Design dose-response experiments (0.1–100 ppm) and include controls for solvent interference (e.g., DMSO ≤0.1% v/v). Validate using orthogonal assays (e.g., enzymatic inhibition vs. whole-plant models) to distinguish direct activity from secondary effects .

Advanced: What strategies optimize reaction yields when introducing bromophenyl groups to coumarin scaffolds?

- Electrophilic substitution : Use Lewis acids (e.g., AlCl₃) to direct bromination to the para position of phenyl groups .

- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups) with acetyl or tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions .

- Microwave-assisted synthesis : Reduce reaction time (30–60 mins vs. 24 hrs) and improve regioselectivity for bromophenyl attachment .

Advanced: How do substituent positions (e.g., methyl vs. bromo groups) influence electronic properties and bioactivity?

- Electron-withdrawing effects : Bromophenyl groups at C3 increase coumarin’s electrophilicity, enhancing interactions with nucleophilic enzyme sites (e.g., cytochrome P450).

- Methyl groups : 4,7-Dimethyl substitution reduces polarity, improving membrane permeability in plant or microbial models .

- SAR studies : Compare IC₅₀ values of analogs (e.g., 7-methoxy-4-methyl vs. 4,7-dimethyl derivatives) to map functional group contributions .

Basic: What purification methods are effective for isolating 3-(4-Bromophenyl)-4,7-dimethylcoumarin?

- Column chromatography : Use silica gel (60–120 mesh) with hexane:ethyl acetate (4:1) for optimal separation. Monitor fractions via TLC (Rf = 0.3–0.4) .

- Recrystallization : Dissolve crude product in hot ethanol and cool to −20°C for 12 hrs to obtain needle-shaped crystals (mp 138–140°C) .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction reveals non-planar chromene systems (e.g., methyl groups deviating 0.027–1.929 Å from the mean plane) and intramolecular hydrogen bonds (N–H⋯O, 2.1 Å) . Use software like SHELXL97 for refinement and Mercury for visualizing π-π stacking (3.5–4.0 Å distances) to inform docking studies .

Advanced: What protocols mitigate stability issues during storage?

Store the compound at 0–6°C in amber vials under inert gas (argon or nitrogen) to prevent photodegradation and oxidation. Purity (>95% by HPLC) and lyophilization (for aqueous suspensions) extend shelf life to >12 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。